(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

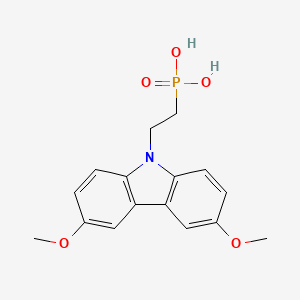

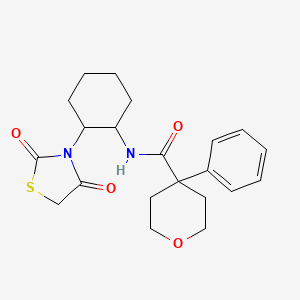

“(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid”, also known as DMEPA, is an organic compound with a unique chemical structure. It is a phosphonic acid, a type of organic acid containing a phosphorus atom attached to an oxygen atom .

Synthesis Analysis

The synthesis of this compound usually involves multiple steps. One possible method is to use phosphorus oxidation to convert it into phosphonic acid, and then react with a functionalized carbazole group to form the target product .Molecular Structure Analysis

The molecular formula of this compound is C16H18NO5P . It is a phosphonic acid derivative with a carbazole group that has been functionalized with two methoxy groups .Chemical Reactions Analysis

This compound is often used as a catalyst or ligand in organic synthesis reactions. It can play an important role in some reactions for synthesizing organic compounds .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal at room temperature . The predicted boiling point is 538.9±60.0 °C, and the predicted density is 1.40±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Molecular Refrigerants

- Application in Magnetic Refrigerants : Research on polynuclear 3d-Gd clusters, utilizing bulky phosphonic acids including a derivative of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, has shown potential in the field of magnetic refrigerants. These clusters exhibit structures like [3 × 3] grid and helmet-like cage and demonstrate tunable magnetocaloric effects (Tang et al., 2016).

Material Chemistry

- Nanocrystal Surface Functionalization : Phosphonic acid ligands, including derivatives of the target compound, have been synthesized for functionalizing CdSe and HfO2 nanocrystals. This demonstrates its utility in material chemistry, particularly for surface functionalization of nanocrystals (De Roo et al., 2018).

Solar Cell Technology

- Organic Solar Cells : The use of halogen-substituted versions of (2-(9H-Carbazol-9-yl)ethyl)phosphonic acid in organic photovoltaic (OPV) cells has been found to significantly enhance power conversion efficiency, indicating its promising application in solar cell technology (Lin et al., 2022).

Adhesive Polymers

- Radical Polymerization and Adhesive Properties : Research into hydrolytically stable phosphonic acid monomers, related to this compound, explores their potential in creating adhesive polymers through radical polymerization (Moszner et al., 2001).

Organic Light Emitting Diodes (OLEDs)

- Photopolymerization for OLEDs : Carbazole-based compounds, related to the target compound, have shown potential in photopolymerization applications, particularly for OLEDs (Abro et al., 2017).

Wirkmechanismus

Target of Action

MeO-2PACz, also known as (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, is primarily used in the field of solar energy. Its primary targets are the photoactive layers in perovskite or polymer solar cells . It acts as an interface between indium tin oxide (ITO), or other metal oxides, and the photoactive layer .

Mode of Action

MeO-2PACz is a self-assembled monolayer (SAM) material . It forms a monolayer on the surface of the substrate through a reaction between its phosphonic acid group and the hydroxyl groups on the surface of the substrate . The unique molecular structure of MeO-2PACz allows for precise tuning of its components to achieve desirable energy levels and molecular dipoles, facilitating charge transfer .

Biochemical Pathways

In the context of solar cells, the biochemical pathways refer to the charge dynamics within the cell. MeO-2PACz plays a crucial role in these dynamics. It helps avoid detrimental effects due to interfacial charge recombination and/or poor charge extraction, which are key to achieving high-performance devices .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug, in the context of MeO-2PACz, it’s more relevant to discuss its deposition and distribution on the substrate. MeO-2PACz is typically dissolved in solvents like IPA, DMF, ethanol, or THF and then deposited onto the substrate surface via spin-coating . After annealing, the substrate is washed and annealed again to afford the MeO-2PACz self-assembled monolayer .

Result of Action

The application of MeO-2PACz as a selective contact in perovskite solar cells has shown improved device performance . Specifically, it has been reported that MeO-2PACz allows for photoluminescence decay times of over 650 ns . When employed in inverted-structured perovskite solar cells, MeO-2PACz shows impressive photovoltaic performance, with a power conversion efficiency (PCE) of 22.13% .

Action Environment

The action of MeO-2PACz can be influenced by environmental factors. For instance, the presence of an intermediate layer of nickel oxide (NiO) between ITO and MeO-2PACz improves the surface coverage and homogeneity of the SAM . This leads to a higher shunt resistance in the device, compared to devices with SAM directly processed on ITO . Furthermore, the use of co-solvents can help dissolve the MeO-2PACz SAMs, leading to a more homogeneous distribution of molecules on the metal oxide area .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO5P/c1-21-11-3-5-15-13(9-11)14-10-12(22-2)4-6-16(14)17(15)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOYECJFQJFYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)CCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2377770-18-6 |

Source

|

| Record name | MeO-2PACz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2830357.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2830363.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2830367.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2830368.png)

![2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2830370.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)isobutyramide](/img/structure/B2830372.png)